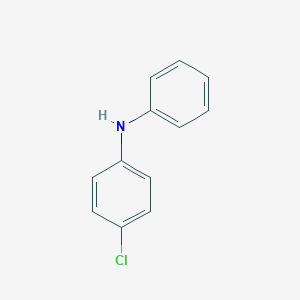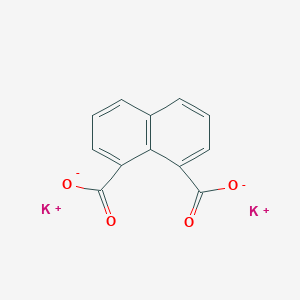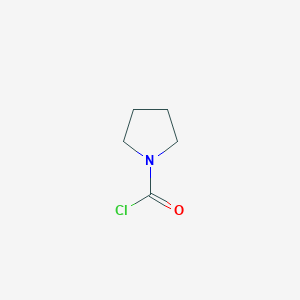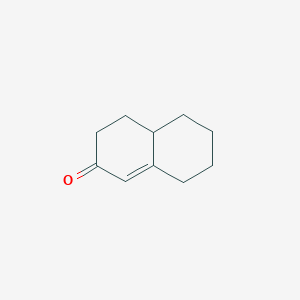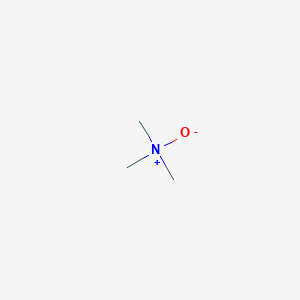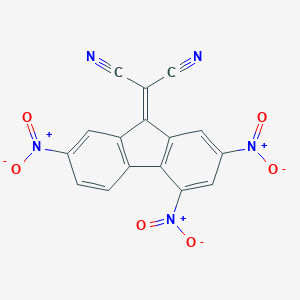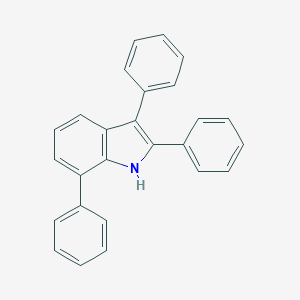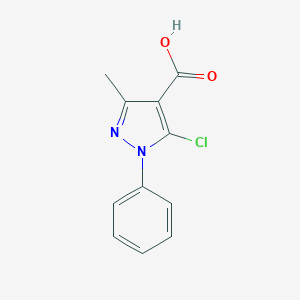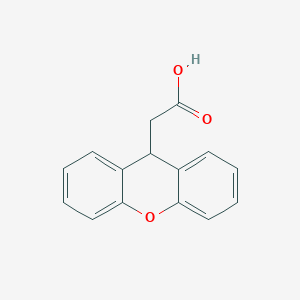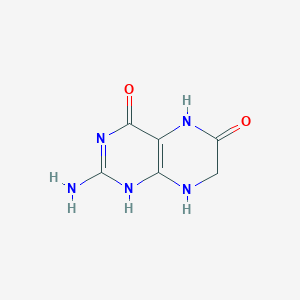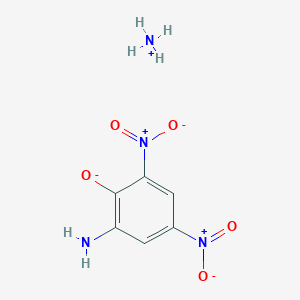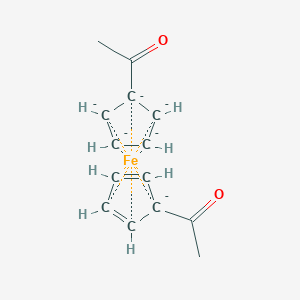
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopenta-2,4-dien-1-ylethanone (1-cyclopentylethanone, CPE) is an organic compound with a unique cyclopentyl ring structure. It is a colorless liquid, with a boiling point of 85°C and a melting point of -78°C. CPE has a wide range of applications in organic synthesis, as it can be used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. In addition, CPE has been studied for its potential in catalyzing a variety of organic reactions, such as the synthesis of a variety of compounds including amino acids, peptides, and nucleosides.
Scientific Research Applications
1-Cyclopenta-2,4-dien-1-ylethanone
Super- and Hyperacids Design: 1-Cyclopenta-2,4-dien-1-ylethanone and its derivatives exhibit moderately acidic to hyperacidic behavior . This property is useful in designing super- and hyperacids .
Diels–Alder Addition: This compound plays a significant role in the Diels–Alder addition, a chemical reaction that combines two compounds to form a more complex one . The temperature-dependent dynamic processes of cyclopenta-2,4-dien-1-ylethanone are investigated by DFT computations .
Preparation of Metallocenes: 1,2-Disubstituted cyclopentadienes, which can be derived from 1-Cyclopenta-2,4-dien-1-ylethanone, are used in the preparation of metallocenes . These metallocenes have various applications in catalytic processes .
1-Cyclopentylethanone
1-Cyclopentylethanone is a chemical compound with the formula C7H12O . However, specific scientific research applications of 1-cyclopentylethanone are not readily available in the literature.
Iron
Biomedical Applications of Iron Oxide Nanoparticles: Iron oxide nanoparticles have been extensively used in multifunctional biomedical fields due to their biocompatible, biodegradable, and low toxicity . They are used in cancer diagnostics and therapy, nano theranostics, and multimodal therapy .
Magnetic Resonance Imaging (MRI): Iron nanoparticles can act as contrast agents for MRI . They enhance the visibility of internal body structures in MRI, providing detailed images .
Hyperthermia Treatment: Superparamagnetic iron oxide nanoparticles (SPIONs) can be used to carry out hyperthermia on cancer tissue under an external magnetic field . This treatment method uses heat to damage or kill cancer cells .
Drug Delivery: Modified SPIONs are assessed as platforms for delivering drugs or genes . They can be used to transport medication directly to the area of the body that needs it .
Antibacterial Activity: Iron oxide nanoparticles also show great antibacterial activity . They can be used to inhibit the growth of harmful bacteria .
Environmental Remediation: Iron-based oxides, including iron nanoparticles, have been investigated for environmental remediation . They can be used to remove pollutants from the environment .
Mechanism of Action
Mode of Action
The compound “1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron” is involved in the Diels–Alder addition . The degenerate sigmatropic migration is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal/mol . The contribution from suprafacial hydrogen shifts is negligible, and the antarafacial sigmatropic hydrogen shifts are excluded due to their relatively high Gibbs barriers .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron involves the reaction between 1-cyclopenten-1-ol and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with iron pentacarbonyl to form the desired compound.", "Starting Materials": [ "1-cyclopenten-1-ol", "ethyl acetoacetate", "p-toluenesulfonic acid", "iron pentacarbonyl" ], "Reaction": [ "Step 1: Add 1-cyclopenten-1-ol and ethyl acetoacetate in a 1:1 ratio to a reaction flask.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid to the reaction flask.", "Step 3: Heat the reaction mixture at 80-90°C for 4-5 hours with stirring.", "Step 4: Allow the reaction mixture to cool to room temperature and then add iron pentacarbonyl to the mixture.", "Step 5: Heat the reaction mixture at 100-110°C for 2-3 hours with stirring.", "Step 6: Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Step 7: Wash the solid product with cold water and dry it under vacuum to obtain the desired compound." ] } | |
CAS RN |
1273-94-5 |
Product Name |
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |
Molecular Formula |
C14H14FeO2 10* |
Molecular Weight |
270.1 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |
InChI |
InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |
InChI Key |
DAVCBKPWWUUYNL-UHFFFAOYSA-N |
SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Canonical SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
